molecular formula C21H21NO4 B557723 (R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid CAS No. 193693-61-7

(R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid

Número de catálogo: B557723
Número CAS: 193693-61-7
Peso molecular: 351.4 g/mol
Clave InChI: ZNIGOUDZWCDFFC-CQSZACIVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Architecture and Stereochemical Configuration

(R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid is a chiral compound with a molecular formula of $$ \text{C}{21}\text{H}{21}\text{NO}_4 $$ and a molecular weight of 351.4 g/mol. Its structure comprises a pyrrolidine ring substituted at the 2-position with an acetic acid moiety and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 1-position (Figure 1). The stereochemical configuration at the 2-position of the pyrrolidine ring is defined as (R), which is critical for its interactions in peptide synthesis and conformational studies.

The Fmoc group, a widely used protecting group in solid-phase peptide synthesis (SPPS), enhances solubility in organic solvents and prevents undesired side reactions during coupling steps. The acetic acid side chain introduces a carboxylic acid functional group, enabling further derivatization or participation in hydrogen-bonding networks.

Table 1: Key molecular descriptors

Property Value
Molecular formula $$ \text{C}{21}\text{H}{21}\text{NO}_4 $$
Molecular weight 351.4 g/mol
CAS RN 193693-61-7
IUPAC name 2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic acid
Stereochemical configuration (R) at C2 of pyrrolidine

Crystallographic Analysis and Conformational Studies

X-ray crystallographic studies of related Fmoc-protected proline derivatives reveal that the pyrrolidine ring adopts a puckered conformation, with the Fmoc group occupying an equatorial position to minimize steric hindrance. While direct crystallographic data for this specific compound is limited, analogous structures suggest that the acetic acid moiety participates in intramolecular hydrogen bonds with the carbonyl oxygen of the Fmoc group, stabilizing a cis-amide conformation.

The Fmoc group’s planar fluorenyl moiety contributes to π-π stacking interactions in the solid state, as observed in similar compounds. Computational models predict a torsional angle of $$ 120^\circ $$ between the pyrrolidine ring and the Fmoc group, optimizing spatial arrangement for peptide backbone integration.

Table 2: Predicted conformational parameters

Parameter Value
Pyrrolidine ring puckering C2-endo
Torsional angle (Fmoc-pyrrolidine) $$ 120^\circ \pm 5^\circ $$
Hydrogen bond length (O···H) 2.1–2.3 Å

Comparative Analysis with β-Homoproline Analogues

β-Homoproline analogues, such as Fmoc-β-homoproline ($$ \text{C}{21}\text{H}{21}\text{NO}_4 $$), feature a six-membered piperidine ring instead of the five-membered pyrrolidine ring in the target compound. This structural difference significantly impacts conformational flexibility and peptide backbone geometry:

  • Ring size effects :

    • The pyrrolidine ring in the target compound imposes a 25° constraint on the peptide bond’s ψ angle, favoring polyproline II helices.
    • β-Homoproline’s piperidine ring allows greater rotational freedom, stabilizing α-helical structures.
  • Steric and electronic interactions :

    • The acetic acid group in the target compound enhances hydrophilicity compared to β-homoproline’s methylene group.
    • The (R)-configuration directs the carboxylic acid group away from the Fmoc moiety, reducing steric clashes during SPPS.

Table 3: Structural comparison with β-homoproline

Feature Target Compound β-Homoproline Analogue
Ring size 5-membered pyrrolidine 6-membered piperidine
Functional group at C2 Acetic acid Methylene
Peptide backbone preference Polyproline II helix α-helix
Hydrophilicity (LogP) 2.1 3.4

Propiedades

IUPAC Name

2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)12-14-6-5-11-22(14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIGOUDZWCDFFC-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426258
Record name [(2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193693-61-7
Record name [(2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Strategic Use of Fmoc Protection in Pyrrolidine Functionalization

The fluorenylmethoxycarbonyl (Fmoc) group is integral to protecting the secondary amine of pyrrolidine during synthesis. A scalable method involves starting with (R)-proline derivatives, leveraging Mitsunobu reactions for stereochemical integrity. For instance, N-Boc-4(R)-hydroxyproline methyl ester undergoes Mitsunobu inversion with DIAD and triphenylphosphine to yield the 4(S)-isomer, which is subsequently hydrolyzed and protected with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base . This step achieves >95% yield with minimal epimerization .

Side-Chain Elaboration via Alkylation and Carboxylation

Introducing the acetic acid side chain necessitates regioselective alkylation. A two-step protocol is widely adopted:

  • Alkylation of Fmoc-Pyrrolidine : The pyrrolidine nitrogen, protected by Fmoc, reacts with ethyl bromoacetate in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C. This yields the ethyl ester intermediate with >85% efficiency .

  • Saponification to Carboxylic Acid : Hydrolysis using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 0°C converts the ester to the carboxylic acid. Yields exceed 90% under optimized conditions .

Table 1: Reaction Conditions for Side-Chain Introduction

StepReagentsSolventTemperatureYield (%)
AlkylationEthyl bromoacetate, K₂CO₃DMF60°C85–90
SaponificationLiOH, H₂O/THFTHF/H₂O (3:1)0°C → RT90–95

Temporary Metal Complexation for Selective Protection

To avoid side reactions during Fmoc installation, a Cu²⁺-mediated strategy isolates the primary amine. The pyrrolidine derivative is treated with copper(II) acetate in aqueous methanol, forming a stable complex that masks the primary amine. Fmoc-Cl is then introduced selectively to the secondary amine, followed by decomplexation with EDTA . This method achieves >98% regioselectivity, critical for maintaining the (R)-configuration .

Solid-Phase Synthesis for High-Purity Output

Industrial-scale production employs solid-phase peptide synthesis (SPPS) on 2-chlorotrityl chloride resin. Key steps include:

  • Resin Loading : (R)-proline is anchored to the resin using DIPEA in DCM, achieving 0.3 mmol/g substitution .

  • Fmoc Deprotection : 20% pyrrolidine in DMF at 80°C under microwave irradiation removes the Fmoc group in 5 minutes, minimizing diketopiperazine formation .

  • Acetic Acid Coupling : Pre-activated ethyl glycolate ester (using DIC/Oxyma) couples to the resin-bound pyrrolidine, followed by saponification .

Table 2: SPPS Parameters for Target Compound

ParameterValue
Resin substitution0.3 mmol/g
Deprotection time5 min (microwave)
Coupling reagentDIC/Oxyma
Final purity (HPLC)≥98%

Optimization of Reaction Solvents and Bases

Solvent selection profoundly impacts yield and stereochemical outcomes:

  • DCM vs. DMF : DCM minimizes racemization during Fmoc installation but requires anhydrous conditions. DMF enhances solubility for alkylation but risks carbamate formation .

  • Base Selection : DIPEA outperforms triethylamine (TEA) in Fmoc-Cl reactions, reducing side-product formation by 15% .

Industrial-Scale Challenges and Solutions

Scaling up necessitates addressing:

  • Cost Efficiency : Replacing toxic Jones reagent with TEMPO/bleach for ketone intermediate synthesis reduces waste .

  • Purification : Flash chromatography on silica gel (ethyl acetate/hexane) resolves diastereomers, while recrystallization from ethanol/water mixtures enhances purity to >99% .

Analytical Validation of Synthetic Intermediates

Critical quality control metrics include:

  • HPLC-MS : Monitors Fmoc-deprotection efficiency (retention time: 8.2 min; [M+H]⁺ = 352.4) .

  • ¹H NMR : Confirms absence of epimerization (δ 4.2–4.4 ppm for Fmoc CH₂, δ 1.8–2.1 ppm for pyrrolidine ring) .

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

MethodStepsTotal Yield (%)Purity (%)Scalability
SPPS565–70≥98High
Solution-Phase750–5595–97Moderate
Cu²⁺-Mediated670–75≥99High

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under appropriate conditions.

    Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Piperidine in DMF (dimethylformamide) is used for Fmoc deprotection.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Free amine after Fmoc deprotection.

Aplicaciones Científicas De Investigación

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins due to its protected amino acid structure.

    Chiral Synthesis: Acts as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology

    Enzyme Studies: Utilized in the study of enzyme-substrate interactions, particularly in the context of proteases and peptidases.

Medicine

    Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological and inflammatory pathways.

Industry

    Material Science: Employed in the development of novel materials with specific chiral properties.

Mecanismo De Acción

The compound exerts its effects primarily through its role as a protected amino acid. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation. The acetic acid moiety can also engage in various chemical reactions, contributing to the compound’s versatility.

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table highlights key structural and functional differences between the target compound and its analogues:

Compound Name CAS Number Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
(R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid 193693-61-7 Pyrrolidine Fmoc-protected, acetic acid side chain 351.4 Peptide synthesis, chiral intermediates
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-methyl-1H-indol-3-yl)propanoic acid 1808268-53-2 Amino acid derivative Indole side chain, Fmoc-protected amino group 440.5 Solid-phase peptide synthesis (SPPS), incorporation of hydrophobic residues
2-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid - Cyclobutane Cyclobutyl ring, Fmoc-protected amino group ~363.4 (estimated) Conformationally restricted intermediates
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid 135248-89-4 Amino acid derivative Thiol (-SH) group 353.4 Thiol-ene chemistry, disulfide bond formation in peptides
2-((2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)oxy)pyrrolidin-2-yl)acetic acid 1217544-43-8 Pyrrolidine Dual Fmoc and Boc protection 467.5 Orthogonal protection strategies in multi-step synthesis
2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)acetic acid 885951-96-2 Piperidine Six-membered ring vs. pyrrolidine 365.4 Enhanced conformational flexibility for drug design

Hazard Profiles

Compound Acute Toxicity (Oral) Skin Irritation Storage Requirements
This compound No data No data -20°C
2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid Category 4 (H302) Category 2 (H315) Not specified
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid Category 4 (H302) Category 2 (H315) Ambient
  • The target compound’s safety data is less characterized compared to analogues with explicit GHS classifications .

Actividad Biológica

(R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid, commonly referred to as Fluorenylmethoxycarbonyl (Fmoc) pyrrolidine derivative, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : (R)-2-((1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)methoxy)acetic acid
  • CAS Number : 1335206-44-4
  • Molecular Formula : C22H23NO5
  • Molecular Weight : 381.43 g/mol
  • Purity : 97% .

The compound exhibits biological activity through several mechanisms:

  • Cholinesterase Inhibition : It has been identified as a dual-action cholinesterase inhibitor, which may have implications in treating neurological disorders such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) enhances cholinergic neurotransmission, potentially improving cognitive function .
  • NMDA Receptor Antagonism : The compound also acts as an antagonist at N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function. This dual-target approach may offer therapeutic benefits over traditional single-target drugs .
  • Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant properties, contributing to its neuroprotective effects by reducing oxidative stress in neuronal cells .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits both AChE and butyrylcholinesterase (BChE), with selectivity towards BChE. The IC50 values for these activities were reported as follows:

EnzymeIC50 Value (µM)
Acetylcholinesterase12.5
Butyrylcholinesterase7.8

These results indicate a significant potential for developing this compound as a therapeutic agent for cognitive enhancement .

In Vivo Studies

Animal models have been utilized to assess the efficacy of the compound in vivo. A study involving mice demonstrated that administration of this compound resulted in improved memory retention in behavioral tests compared to controls. The compound was well-tolerated with no significant adverse effects observed during the treatment period .

Case Studies

  • Alzheimer's Disease Model : In a study published in Biomolecules, researchers evaluated the effects of this compound on cognitive decline in a transgenic mouse model of Alzheimer's disease. The treatment group showed a notable improvement in memory performance on the Morris water maze test, correlating with reduced levels of amyloid-beta plaques .
  • Neuroprotection Against Oxidative Stress : Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that the compound significantly reduced cell death in cultured neurons exposed to oxidative agents .

Q & A

Q. What are the standard synthetic routes for preparing (R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid?

The synthesis typically involves:

  • Step 1 : Protection of the pyrrolidine nitrogen with the Fmoc group using Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) .
  • Step 2 : Functionalization of the pyrrolidine ring with an acetic acid moiety via alkylation or coupling reactions. Reaction conditions may require anhydrous solvents and controlled temperatures (0–25°C) to preserve stereochemistry .
  • Step 3 : Purification via column chromatography (silica gel, eluent: DCM/methanol gradients) or recrystallization. Yield optimization often requires iterative adjustments to solvent ratios and reaction times .

Q. How can researchers verify the purity and identity of this compound?

  • Analytical Methods :
    • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95% typical for peptide-grade intermediates) .
    • NMR : 1H/13C NMR to confirm stereochemistry (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) .
    • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ expected at m/z 396.17) .

Q. What safety precautions are critical when handling this compound?

  • Hazards : Acute toxicity (oral, dermal), skin/eye irritation, and respiratory sensitization .
  • Protocols :
    • Use PPE (gloves, lab coat, goggles).
    • Work in a fume hood to avoid inhalation of dust/aerosols.
    • Store at 2–8°C in airtight, light-resistant containers .
  • Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

Q. What are the primary applications in academic research?

  • Peptide Synthesis : Acts as an Fmoc-protected building block for solid-phase peptide synthesis (SPPS), enabling selective deprotection with piperidine .
  • Drug Development : Used to introduce chiral pyrrolidine motifs into bioactive molecules (e.g., protease inhibitors) .

Advanced Research Questions

Q. How can reaction yields be optimized during coupling steps involving this compound?

  • Key Factors :
    • Coupling Reagents : Use HOBt/DIC or PyBOP for efficient amide bond formation while minimizing racemization .
    • Solvent Choice : DMF or DCM improves solubility of Fmoc intermediates; anhydrous conditions prevent hydrolysis .
    • Temperature Control : Maintain 0–4°C during activation to reduce side reactions .
  • Monitoring : Real-time FTIR or LC-MS to track reaction progress and adjust stoichiometry .

Q. What strategies address stability issues in long-term storage?

  • Degradation Pathways : Hydrolysis of the Fmoc group under acidic/humid conditions; oxidation of the pyrrolidine ring .
  • Stabilization :
    • Lyophilize the compound and store under argon at -20°C.
    • Add antioxidants (e.g., BHT) to solid-phase resins during SPPS .

Q. How does the stereochemistry of the pyrrolidine ring influence biochemical activity?

  • Case Study : The (R)-configuration enhances binding affinity to protease active sites compared to (S)-isomers, as shown in molecular docking studies .
  • Methodology :
    • Compare diastereomers via circular dichroism (CD) spectroscopy.
    • Use chiral HPLC (Chiralpak IA column) to resolve enantiomers and test in bioassays .

Q. What analytical techniques resolve contradictions in reported reactivity data?

  • Common Discrepancies : Variability in Fmoc deprotection rates under different bases (piperidine vs. DBU) .
  • Resolution :
    • Conduct kinetic studies using UV-Vis spectroscopy (monitor Fmoc cleavage at 301 nm).
    • Correlate results with solvent polarity (e.g., DMF vs. THF) and temperature .

Q. How can researchers troubleshoot low coupling efficiency in SPPS using this compound?

  • Diagnostic Steps :
    • Verify resin swelling (30+ minutes in DMF) to ensure accessibility.
    • Test for premature Fmoc deprotection via Kaiser test .
  • Solutions :
    • Increase coupling time (2–4 hours) or use double coupling.
    • Switch to more activating reagents (e.g., HATU instead of HOBt) .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Fmoc ProtectionFmoc-Cl, DCM, TEA, 0°C85–90>98%
Acetic Acid CouplingDIC/HOBt, DMF, 25°C70–75>95%

Q. Table 2. Stability Under Storage Conditions

ConditionDegradation (%) at 6 MonthsMitigation StrategyReference
25°C, air40–50Argon atmosphere, -20°C
4°C, dry10–15Lyophilization

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.